molecular formula C9H15N3 B1327108 N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine CAS No. 1170202-73-9

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine

Cat. No.: B1327108
CAS No.: 1170202-73-9
M. Wt: 165.24 g/mol
InChI Key: XZQKTGXMGZPRBA-UHFFFAOYSA-N
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Description

N-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine is a secondary amine featuring a pyrazole core substituted with methyl groups at the 1- and 3-positions, connected via a methylene bridge to a cyclopropanamine moiety. The molecular formula is C₉H₁₆N₃, with a molecular weight of 166.24 g/mol. The compound’s structure combines the aromatic heterocyclic nature of pyrazole with the rigid, three-membered cyclopropane ring, which may confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-7-8(6-12(2)11-7)5-10-9-3-4-9/h6,9-10H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQKTGXMGZPRBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CNC2CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170202-73-9
Record name N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine
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Preparation Methods

The synthesis of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine involves several steps. One common method includes the reaction of 1,3-dimethyl-1H-pyrazole with cyclopropanamine under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: The ethyl group in the 1-position () increases molecular weight and lipophilicity compared to the target compound’s methyl group. Aromatic substituents (e.g., phenyl in ) significantly elevate molecular weight and may enhance π-π stacking interactions in biological systems.
  • Synthetic Yields :

    • The pyridinyl analog () was synthesized with a low yield (17.9%), highlighting challenges in introducing bulky substituents during coupling reactions .

Biological Activity

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine is a heterocyclic compound with potential biological activities. Its unique structure, featuring a cyclopropanamine moiety linked to a pyrazole ring, suggests various mechanisms of action that could be explored for therapeutic applications. This article delves into the biological activities associated with this compound, including its biochemical interactions, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine is C₉H₁₅N₃, with a molecular weight of 165.24 g/mol. The compound's structure can be represented as follows:

Property Details
Molecular FormulaC₉H₁₅N₃
Molecular Weight165.24 g/mol
CAS Number1170202-73-9
IUPAC NameN-[(1,3-dimethylpyrazol-4-yl)methyl]cyclopropanamine

The biological activity of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, potentially affecting metabolic pathways.
  • Signal Transduction Modulation : The compound may interfere with signal transduction cascades, impacting cellular responses.
  • Receptor Interaction : It could act as a ligand for specific receptors, influencing physiological processes.

Antiproliferative Activity

Recent studies indicate that pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine have shown submicromolar activity against pancreatic cancer cells (MIA PaCa-2), suggesting potential for cancer therapy through modulation of mTORC1 activity and autophagy pathways .

Autophagy Modulation

Research has identified that certain pyrazole derivatives can modulate autophagy by disrupting mTORC1 reactivation and altering the clearance of autophagic markers like LC3-II. This suggests that N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine might also impact autophagy-related processes, which are crucial in cancer biology .

Anti-inflammatory Properties

Pyrazole compounds have been recognized for their anti-inflammatory effects. The presence of the pyrazole ring in N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine may confer similar properties, potentially making it useful in treating inflammatory conditions .

Case Studies and Research Findings

A review of recent literature highlights the diverse biological activities associated with pyrazole derivatives:

Study Findings
Study on Antiproliferative Effects Identified submicromolar antiproliferative activity in pancreatic cancer cell lines.
Review on Pyrazole Compounds Discussed a broad spectrum of biological activities exhibited by pyrazole derivatives, including anticancer effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine, and how can purity be optimized?

  • Methodology : The compound can be synthesized via reductive amination between 1,3-dimethyl-1H-pyrazole-4-carbaldehyde and cyclopropanamine, using sodium cyanoborohydride in methanol under inert conditions. Purity optimization requires iterative column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water (3:1 v/v). Confirm purity (>98%) via HPLC (C18 column, 0.1% TFA in acetonitrile/water) and NMR (e.g., absence of aldehyde proton at ~10 ppm). (referencing Enamine Ltd’s synthetic catalog structure for analogous amines).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodology :

  • ¹H/¹³C NMR : Identify the cyclopropane ring protons (δ 0.5–1.5 ppm as multiplet) and pyrazole methyl groups (δ 2.1–2.4 ppm as singlets).
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 192.1497 (C₁₀H₁₆N₃).
  • IR : Amine N–H stretch (~3350 cm⁻¹) and pyrazole C=N stretch (~1600 cm⁻¹).
    Cross-validate with computational predictions (e.g., Gaussian DFT for NMR shifts).

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine against target receptors?

  • Methodology :

  • Perform molecular docking (AutoDock Vina) using X-ray structures of receptors (e.g., serotonin 5-HT₃ or NMDA receptors from the PDB).
  • Prioritize binding poses with cyclopropane-amine forming hydrogen bonds to Asp/Glu residues.
  • Validate with MD simulations (GROMACS, 100 ns) to assess stability of ligand-receptor complexes.
  • Correlate docking scores (ΔG < -8 kcal/mol) with in vitro IC₅₀ data.

Q. What strategies resolve contradictions in reported synthetic yields for cyclopropane-containing amines like this compound?

  • Methodology :

  • Variable Control : Assess reaction sensitivity to moisture (use molecular sieves), temperature (optimize 25–40°C), and stoichiometry (1.2:1 aldehyde:amine ratio).
  • Byproduct Analysis : Use LC-MS to identify imine intermediates or over-alkylation products.
  • Catalyst Screening : Compare NaBH₃CN vs. BH₃·THF for regioselectivity.
  • Reference Enamine Ltd’s protocols for cyclopropane amine analogs to identify common pitfalls.

Q. How should structure-activity relationship (SAR) studies be designed to explore modifications in the pyrazole and cyclopropane moieties?

  • Methodology :

  • Pyrazole Modifications : Introduce halogens (Cl, F) at C5 to test electronic effects on receptor binding.
  • Cyclopropane Expansion : Replace cyclopropane with bicyclo[1.1.1]pentane to evaluate steric effects.
  • Biological Assays : Use radioligand displacement assays (e.g., 5-HT₃ in CHO cells) and measure logP (shake-flask method) to correlate hydrophobicity with activity.
  • Statistical Validation : Apply replicated analysis (as in Mendelian randomization studies) to confirm SAR trends.
    正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!
    2:56:25

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